(R)-5-Bromo-indan-2-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-bromo-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAVYCTUVYJSMU-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC2=C1C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460893 | |
| Record name | (R)-5-Bromo-indan-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321352-53-8 | |
| Record name | (2R)-5-Bromo-2,3-dihydro-1H-inden-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321352-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-5-Bromo-indan-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Pivotal Role of Chiral Amines in Contemporary Synthetic Chemistry
Chiral amines are organic compounds featuring an amine group attached to a stereocenter, rendering them non-superimposable on their mirror images. These enantiomers can exhibit distinct biological activities, a critical consideration in drug development where one form may be therapeutic while the other is inactive or even harmful. hilarispublisher.combohrium.com This fundamental property underpins their extensive use in modern organic synthesis.
Chiral amines are integral to asymmetric synthesis, a field focused on the selective production of a single enantiomer. hilarispublisher.comsigmaaldrich.com They serve multiple functions:
Chiral Building Blocks: They act as foundational synthons, incorporated directly into the final structure of complex target molecules, such as active pharmaceutical ingredients (APIs). bohrium.comsigmaaldrich.comrsc.org It is estimated that approximately half of all current APIs contain a chiral amine structure. bohrium.com
Chiral Auxiliaries: A chiral amine can be temporarily attached to a substrate to direct a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is set, the auxiliary is cleaved.
Resolving Agents: In a process known as chiral resolution, a chiral amine can be used to separate a racemic mixture (a 50:50 mixture of two enantiomers) by forming diastereomeric salts that have different physical properties, such as solubility, allowing for their separation. sigmaaldrich.com
Organocatalysts: A burgeoning area of research is organocatalysis, which uses small organic molecules to catalyze chemical reactions. hilarispublisher.comrsc.org Chiral amines and their derivatives are highly effective organocatalysts, capable of promoting a wide range of transformations with high enantioselectivity under mild and environmentally friendly conditions. hilarispublisher.comrsc.orgpsu.edu
The demand for enantiomerically pure amines has driven the development of numerous synthetic methods, from classical resolution to advanced catalytic approaches like asymmetric hydrogenation and enzymatic transamination. bohrium.comresearchgate.netacs.org
The Indanamine Scaffold As a Prevalent Structural Motif in Chiral Molecule Design
The indanamine scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing an amine group, is a privileged motif in medicinal chemistry and chiral ligand design. researchgate.netajrconline.org Specifically, 2-aminoindan (B1194107) derivatives have garnered significant attention due to their pronounced activities on the central nervous system (CNS). researchgate.netnih.govacs.org
The rigid conformation of the indane framework makes it an excellent scaffold for positioning substituents in a well-defined three-dimensional space. This property is highly advantageous in the design of molecules intended to interact with specific biological targets like enzymes or receptors. ajrconline.org The structural and biological importance of the indanamine core is evident in its presence in various pharmaceutically relevant molecules, including inhibitors of autotaxin and cathepsin D. nih.govacs.org
Furthermore, the indanamine framework is a key component in the synthesis of chiral ligands for transition-metal-catalyzed reactions. For instance, chiral indane-derived bis(oxazolines) have been successfully applied in asymmetric catalysis. ajrconline.org The development of catalytic asymmetric methods, such as palladium-catalyzed carboamination reactions, provides direct access to enantioenriched 2-aminoindane derivatives, highlighting the ongoing research effort to synthesize these valuable compounds efficiently. nih.govacs.org
Academic Significance and Research Focus on Brominated Indanamine Derivatives, Specifically R 5 Bromo Indan 2 Ylamine
Catalytic Asymmetric Synthesis Strategies
The development of efficient and highly selective catalytic methods is paramount for the synthesis of enantiomerically enriched amines. nih.gov These strategies offer advantages over classical resolution methods, which are often inefficient. kanto.co.jp Key approaches include the asymmetric hydrogenation of prochiral precursors and asymmetric reductive amination.
Transition Metal-Catalyzed Enantioselective Hydrogenation of Prochiral Precursors
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. researchgate.netuclm.es Iridium and rhodium-based catalysts have demonstrated remarkable efficiency in the enantioselective hydrogenation of various unsaturated substrates to produce chiral amines. acs.orgorganic-chemistry.org
Iridium complexes have emerged as highly effective catalysts for the asymmetric hydrogenation of a range of substrates, including heteroaromatic compounds and α,β-unsaturated carboxylic acids. organic-chemistry.orgnih.gov These catalysts, particularly those with chiral spiro-phosphino-oxazoline (SIPHOX) ligands, exhibit exceptional activity and enantioselectivity, achieving up to 99.4% enantiomeric excess (ee) under mild conditions. organic-chemistry.org The development of Ir-SIPHOX complexes has broadened the scope of asymmetric hydrogenation, providing a robust platform for synthesizing chiral intermediates. organic-chemistry.org
For the synthesis of chiral indanamines, iridium-catalyzed systems are particularly relevant. For instance, the highly enantioselective hydrogenation of quinoline (B57606) derivatives has been achieved using an [Ir(COD)Cl]2/(R)-MeO-Biphep/I2 system, yielding optically active tetrahydroquinolines with up to 96% ee. dicp.ac.cnnih.gov This highlights the potential of iridium catalysis in preparing complex chiral amine structures. Furthermore, iridium catalysts have been successfully employed in the direct asymmetric reductive amination of ketones, a highly efficient one-step method for synthesizing chiral amines. nih.govd-nb.info
| Catalyst System | Substrate Type | Max. Enantiomeric Excess (ee) | Reference |
| Ir-SIPHOX | α,β-Unsaturated Carboxylic Acids | 99.4% | organic-chemistry.org |
| [Ir(COD)Cl]2/(R)-MeO-Biphep/I2 | Quinolines | 96% | dicp.ac.cnnih.gov |
| Ir/SpinPHOX | Indole and Benzofuran Derivatives | >99% | nih.gov |
Table 1: Performance of Iridium-Catalyzed Systems in Asymmetric Hydrogenation.
Rhodium-catalyzed asymmetric synthesis provides a versatile route to chiral amines and their derivatives. d-nb.info These methods often involve the highly enantioselective isomerization of allylamines, followed by enamine exchange and subsequent chemoselective reduction or oxidation to yield chiral amines or amides. d-nb.infonih.gov The use of chiral ligands, such as axially chiral biaryl bisphosphines (e.g., H8-BINAP), is crucial for achieving high enantioselectivity in these transformations. tcichemicals.com
Rhodium catalysts have been successfully applied to the synthesis of β-branched amides and γ-branched amines with excellent enantioselectivities. d-nb.infonih.gov For example, a one-pot synthesis of chiral γ-branched amines through isomerization of allylamines, enamine exchange, and reduction has been reported to achieve high enantiomeric ratios. d-nb.info Additionally, rhodium-catalyzed [2+2+2] cycloaddition reactions have been utilized for the atroposelective synthesis of axially chiral biaryl compounds. tcichemicals.com
| Catalyst System | Reaction Type | Product Type | Key Feature | Reference |
| Rhodium/Chiral Diene | Asymmetric Fluorination | 1,2-Disubstituted Allylic Fluorides | Dynamic kinetic asymmetric transformation | nih.gov |
| Cationic Rh(I)/H8-BINAP | [2+2+2] Cycloaddition | Axially Chiral Biaryls | High chemo- and regioselectivity | tcichemicals.com |
| Rhodium-based | Isomerization/Enamine Exchange | Chiral β-Branched Amides | Modular synthesis | nih.gov |
Table 2: Rhodium-Catalyzed Asymmetric Syntheses.
The design of chiral ligands is a critical aspect of asymmetric catalysis, with the ligand's structure directly influencing the stereochemical outcome of the reaction. researchgate.netnih.gov C2-symmetric ligands were historically dominant, but more recent developments have seen the rise of nonsymmetrical ligands that can outperform their symmetric counterparts in various reactions. nih.gov The modularity of these newer ligands allows for fine-tuning of steric and electronic properties to optimize catalyst performance. nih.gov
In addition to the chiral ligand, the counterion can also play a significant role in influencing the enantioselectivity and activity of a catalytic system. nih.govrsc.org The concept of a "chiral counter-ion strategy" involves using a chiral anion to induce asymmetry in a reaction catalyzed by a cationic metal complex. More subtly, even achiral counterions can have a profound effect on the performance of a chiral catalyst. nih.gov By carefully selecting the counterion, it is possible to enhance the enantioselectivity of a given chiral ligand, a concept termed "performance-enhancing asymmetric catalysis" (PEAC). nih.gov This approach decouples the optimization of the complex chiral ligand from the more straightforward modification of the achiral counterion. nih.gov For instance, in iridium-catalyzed asymmetric hydrogenation, the choice of counterion has been shown to significantly impact both the enantioselectivity and the reactivity of the catalyst. rsc.org
Rhodium-Catalyzed Asymmetric Reduction Methodologies
Asymmetric Reductive Amination Protocols for Indan-2-one Derivatives
Asymmetric reductive amination (ARA) represents one of the most direct and efficient methods for the synthesis of chiral amines from ketones. nih.govd-nb.info This approach combines a ketone and an amine in a single step to produce a chiral amine, avoiding the need for pre-formed imines or enamines. nih.gov Iridium catalysts, particularly in combination with sterically tunable chiral phosphoramidite (B1245037) ligands, have proven highly effective for the direct asymmetric reductive amination of a wide range of ketones, including those that are challenging for other methods. nih.govd-nb.info
The synthesis of this compound can be envisioned through the asymmetric reductive amination of 5-bromo-indan-2-one. The use of chiral Ir-PSA catalysts with an aminoalcohol-based chiral auxiliary has been shown to be effective for the asymmetric reductive amination of 2-tetralones, which are structurally similar to indanones. kanto.co.jp This method offers high yields and stereoselectivity and is practical due to its excellent functional group tolerance. kanto.co.jp Furthermore, a one-pot process involving N-Boc deprotection followed by intramolecular ARA has been developed for the synthesis of chiral tetrahydroquinolines, demonstrating the utility of this strategy for cyclic amine formation. rsc.org
| Catalyst System | Substrate | Key Advantage | Reference |
| Iridium/Chiral Phosphoramidite | Ketones and Primary Alkyl Amines | High efficiency and enantioselectivity in a single step. | nih.gov |
| Chiral Ir-PSA/Aminoalcohol Auxiliary | 2-Tetralones | Effective for difficult-to-synthesize amines. | kanto.co.jp |
| Ir/ZhaoPhos | N-Boc Protected Amino Ketones | One-pot deprotection/intramolecular ARA. | rsc.org |
Table 3: Asymmetric Reductive Amination Protocols.
Enantioselective C-C Bond Forming Reactions Leading to Chiral Indanamines
The construction of the chiral indane framework can also be achieved through enantioselective carbon-carbon bond-forming reactions. These methods build the carbocyclic structure and install the stereocenter in a controlled manner.
One such approach is the one-pot allylboration–Heck reaction of 2-bromobenzaldehydes to synthesize chiral 3-methyleneindan-1-ols. acs.org These indanols can serve as precursors to chiral indanamines. The use of a chiral Brønsted acid catalyst during the allylation step allows for high enantioselectivity. acs.org
Another powerful strategy is the umpolung reaction of imines, which has been developed to provide the first direct catalytic asymmetric synthesis of γ-amino ketones. nih.gov This method utilizes a cinchona alkaloid-derived phase-transfer catalyst to enable the chemo-, regio-, diastereo-, and enantioselective C-C bond formation between imines and enones. nih.gov While not directly forming indanamines, the resulting γ-amino ketones are valuable intermediates that can be further elaborated to access these structures.
Nickel-catalyzed enantioconvergent substitution reactions offer another avenue for the synthesis of chiral amines. nih.gov These methods couple alkylzinc reagents with racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of protected α-amino acids, demonstrating broad scope and good functional-group tolerance. nih.gov
Hybrid metal catalysts, which combine transition metal catalysis with a protein or peptide scaffold, are also emerging as valuable tools for asymmetric C-C bond formation. mdpi.com These artificial metalloenzymes can catalyze reactions like carbene insertion and Michael additions with high selectivity. mdpi.com
| Reaction Type | Catalyst Type | Product/Intermediate | Key Feature | Reference |
| Allylboration–Heck Reaction | Chiral Brønsted Acid / Palladium | 3-Methyleneindan-1-ols | One-pot, operationally simple. | acs.org |
| Imine Umpolung Reaction | Chiral Phase-Transfer Catalyst | γ-Amino Ketones | First direct catalytic asymmetric synthesis of γ-amino ketones. | nih.gov |
| Enantioconvergent Substitution | Chiral Nickel Complex | Dialkyl Carbinamines | Couples alkylzinc reagents with racemic electrophiles. | nih.gov |
| Michael Addition | Hybrid Copper Catalyst | Chiral Michael Adducts | Merges transition metal catalysis with biocatalysis. | mdpi.com |
Table 4: Enantioselective C-C Bond Forming Reactions.
Asymmetric Addition to Imines and Imine Derivatives
A highly effective strategy for the asymmetric synthesis of α-branched amines involves the stereoselective addition of nucleophiles to imines or their derivatives. researchgate.netwiley-vch.de The use of chiral N-sulfinyl imines, particularly those derived from tert-butanesulfinamide (Ellman's auxiliary), is a powerful and reliable method for generating chiral amines. sigmaaldrich.comosi.lv
This approach involves two key steps: the condensation of a ketone or aldehyde with an enantiopure sulfinamide to form a chiral N-sulfinyl imine, followed by the diastereoselective addition of an organometallic nucleophile. researchgate.netsigmaaldrich.com The tert-butanesulfinyl group serves as a potent chiral directing group, activating the imine for nucleophilic attack and effectively controlling the stereochemical outcome. sigmaaldrich.com The addition of Grignard reagents or other organometallic species proceeds with high diastereoselectivity. researchgate.netwiley-vch.de Subsequent removal of the sulfinyl group under mild acidic conditions yields the desired chiral amine hydrochloride without the need for chromatography. researchgate.net
Table 1: Asymmetric Synthesis of α-Branched Amines via Sulfinyl Imines
| Step | Description | Key Features | Outcome |
|---|---|---|---|
| 1. Imine Formation | Condensation of a carbonyl compound with (R)- or (S)-tert-butanesulfinamide. | High yield formation of enantiopure tert-butanesulfinyl imines. researchgate.net | Chiral imine intermediate. |
| 2. Nucleophilic Addition | Stereoselective addition of an organomagnesium or other organometallic reagent. | The sulfinyl group directs the nucleophilic attack, inducing high diastereoselectivity. sigmaaldrich.com | Diastereomerically enriched sulfinamide product. |
| 3. Auxiliary Cleavage | Removal of the tert-butanesulfinyl group using acidic conditions (e.g., HCl in alcohol). | Mild conditions, clean conversion to the final product. sigmaaldrich.com | Enantiopure amine hydrochloride. researchgate.net |
Catalytic Asymmetric Allylic Substitution Pathways
Transition-metal-catalyzed asymmetric allylic substitution (AAA) is a pivotal method for constructing stereogenic centers while forming new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org This reaction has been extensively studied for the synthesis of complex chiral molecules, including chiral amines. beilstein-journals.orgmdpi.com The process typically involves the reaction of an allylic substrate with a nucleophile in the presence of a chiral transition metal complex, most commonly based on palladium, iridium, or copper. beilstein-journals.orgmdpi.comsioc-journal.cn
Palladium-catalyzed AAA, often referred to as the Tsuji-Trost reaction, is a powerful tool for creating C-N bonds. thieme-connect.de The development of chiral phosphine (B1218219) ligands has enabled high levels of asymmetric induction in these reactions. mdpi.comthieme-connect.de The choice of ligand, base, and solvent is critical for achieving high activity and enantioselectivity. mdpi.com
Iridium-catalyzed AAA has also emerged as a robust method for accessing chiral compounds. sioc-journal.cn For instance, iridium complexes with specific chiral ligands can catalyze the allylic substitution to produce axially chiral styrenes, demonstrating the power of this method in controlling complex stereochemistry. sioc-journal.cn
Copper-catalyzed approaches, particularly those utilizing copper hydride (CuH), are notable for generating well-defined chiral organocopper species under mild conditions, which can then undergo stereoselective allylic substitution. beilstein-journals.org
Table 2: Overview of Catalytic Asymmetric Allylic Substitution (AAA)
| Catalyst System | Typical Nucleophile | Key Feature | Application |
|---|---|---|---|
| Palladium/Chiral Ligand | Amines, Amine equivalents | Well-established for C-N bond formation; high enantioselectivity achieved with optimized ligands. thieme-connect.de | Synthesis of a wide range of chiral amines and polyheterocycles. thieme-connect.de |
| Iridium/Chiral Ligand | Naphthols, Amines | Efficient for constructing C-C and C-X bonds; enables central-to-axial chirality transfer. sioc-journal.cn | Synthesis of axially chiral compounds and other complex chiral molecules. sioc-journal.cn |
| Copper/Chiral Ligand | Organometallic reagents, Amines | Utilizes chiral secondary alkylcopper species; offers complementary stereochemical outcomes. beilstein-journals.org | Stereoselective allylic substitution with a variety of nucleophiles. beilstein-journals.org |
Stereoselective Amination Reactions
Stereoselective amination provides a direct route to chiral amines. For the synthesis of this compound, this involves the introduction of a bromine atom at the 5-position of the indene (B144670) ring via electrophilic aromatic substitution, followed by the stereocontrolled installation of the amine group at the 2-position.
The amination of the brominated indane precursor can be achieved through nucleophilic substitution using ammonia (B1221849) or other amine sources. Achieving high stereoselectivity in this step is paramount and is typically accomplished by using chiral catalysts or by starting from a chiral precursor. The resulting amine is often converted to its hydrochloride salt to improve stability and handling.
Hydroamination and allylic amination are specific examples of such transformations. Asymmetric hydroamination involves the direct addition of an N-H bond across a double bond, while allylic amination introduces an amino group at an allylic position, often via a transition-metal-catalyzed pathway as discussed previously. These methods represent atom-economical routes to chiral amines.
Organocatalytic Approaches to Chiral Indanamine Synthesis
In recent years, organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has become a powerful alternative to metal-based catalysis. rsc.org Chiral phosphoric acids, derived from BINOL, are particularly effective organocatalysts for a variety of reactions, including the enantioselective synthesis of chiral amines. nih.govacs.org
These catalysts can activate imines towards nucleophilic attack through hydrogen bonding, creating a well-defined chiral environment that directs the approach of the nucleophile. beilstein-journals.org For example, the Friedel-Crafts reaction of indoles with imines or enecarbamates, catalyzed by a chiral phosphoric acid, can produce enantioenriched 1-indolyl-1-alkylamines in high yields and enantioselectivities. acs.org Similar principles can be applied to the synthesis of chiral indanamines. Organocatalytic methodologies, such as the Hosomi-Sakurai reaction of imines, have been developed for the three-component coupling of an aldehyde, an amine, and a nucleophile to generate homoallylic amines with high stereocontrol. beilstein-journals.org
Table 3: Representative Organocatalytic Methods for Chiral Amine Synthesis
| Catalyst Type | Reaction | Substrates | Key Advantage |
|---|---|---|---|
| Chiral Phosphoric Acid | Friedel-Crafts Reaction | Indoles, Imines, Enecarbamates | High enantioselectivity for C-C bond formation adjacent to nitrogen. acs.org |
| Chiral Disulfonimide | Hosomi-Sakurai Reaction | Aldehydes, Amines, Allyltrimethylsilane | Three-component coupling for direct synthesis of protected homoallylic amines. beilstein-journals.org |
| Chiral BINOLs | Asymmetric Allylation | N-acylimines, Allylboronates | Metal-free allylation with high yields and enantioselectivities. beilstein-journals.org |
Biocatalytic Strategies for Enantiopure this compound Production
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of enantiopure compounds. Enzymes such as lipases, proteases, and transaminases operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity. mdpi.comunipd.it
For the production of chiral amines like this compound, transaminases (TAs) are particularly powerful biocatalysts. TAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. By using an (R)-selective transaminase with 5-bromo-indan-2-one, one could directly synthesize the desired this compound in high enantiomeric excess.
Alternatively, lipases can be used in the kinetic resolution of a racemic mixture of 5-bromo-indan-2-ylamine. sci-hub.se This process involves the selective acylation of one enantiomer (e.g., the (S)-enantiomer) by the lipase, leaving the desired (R)-enantiomer unreacted and in high enantiopurity. The acylated product can then be easily separated. The reversal of this reaction, the enzymatic hydrolysis of a racemic N-acyl-amine, is also a viable resolution strategy. unipd.it
Table 4: Biocatalytic Approaches to Enantiopure Amines
| Enzyme Class | Strategy | Substrate(s) | Outcome |
|---|---|---|---|
| Transaminase (TA) | Asymmetric Synthesis | Prochiral Ketone + Amine Donor | Direct formation of a single amine enantiomer with high enantiomeric excess. mdpi.com |
| Lipase/Protease | Kinetic Resolution (Acylation) | Racemic Amine + Acyl Donor | Enantioselective acylation of one enantiomer, leaving the other enantiomer unreacted. sci-hub.se |
| Lipase/Protease | Kinetic Resolution (Hydrolysis) | Racemic N-Acyl Amine + Water | Enantioselective hydrolysis of one N-acyl enantiomer, leaving the other unreacted. unipd.it |
Chiral Pool Synthesis Utilizing Indane-Derived Starting Materials
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of more complex chiral targets. researchgate.net This strategy internalizes the chirality from the start, often simplifying the synthetic route by avoiding the need for asymmetric catalysis or chiral resolution steps.
For the synthesis of this compound, a suitable starting material from the chiral pool could be an enantiopure indane derivative, such as (1S,2R)-1-amino-2-indanol. This commercially available compound possesses defined stereocenters on the indane core. A synthetic sequence could be devised to convert the hydroxyl group at the C2 position into a hydrogen and invert the stereochemistry at the C1 position, or more plausibly, use a starting material with the correct C2 stereochemistry if available. A more direct approach would start from a precursor like (R)-2-amino-1-indanol, which already contains the desired stereocenter at the C2 position, followed by removal of the C1 hydroxyl group and bromination of the aromatic ring. The synthesis of a chiral pyridazinone derivative from (R)-2-chloropropionyl chloride is an example of the chiral-pool method's effectiveness. researchgate.net
Diastereoselective Synthesis through Chiral Auxiliary Mediation
The use of chiral auxiliaries is a classical and robust strategy for controlling stereochemistry. numberanalytics.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comresearchgate.net After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net
For amine synthesis, Ellman's tert-butanesulfinamide is arguably the most widely used and effective chiral auxiliary. sigmaaldrich.comosi.lv As detailed in section 2.1.3.1, this auxiliary is condensed with an achiral ketone (e.g., 5-bromo-indan-2-one) to form a chiral N-tert-butanesulfinyl ketimine. The subsequent reduction of the C=N bond is highly diastereoselective, controlled by the steric and electronic influence of the bulky sulfinyl group. The choice of reducing agent can influence which diastereomer is formed. After reduction, the auxiliary is cleaved under mild acidic conditions to furnish the chiral amine. sigmaaldrich.comosi.lv This method allows for the synthesis of amines with multiple stereogenic centers by building upon the initial stereocenter introduced via the auxiliary. osi.lv
Table 5: Chiral Auxiliary-Mediated Synthesis of Chiral Amines
| Auxiliary | Key Reaction | Mechanism of Stereocontrol | Advantage |
|---|---|---|---|
| (R)- or (S)-tert-Butanesulfinamide | Diastereoselective reduction of a ketimine. | The chiral sulfinyl group sterically blocks one face of the imine, directing the hydride attack to the opposite face. | High diastereoselectivity, reliable and predictable outcomes, applicable to a wide range of substrates. osi.lv |
| Evans' Oxazolidinones | Diastereoselective alkylation or aldol (B89426) reactions followed by conversion to amine. | The auxiliary forms a rigid chelated intermediate that directs the approach of electrophiles. numberanalytics.com | Well-established for creating C-C bonds with high stereocontrol. numberanalytics.com |
| Oppolzer's Camphor Sultam | Diastereoselective reactions on N-enoyl derivatives. | The rigid bicyclic sultam structure effectively shields one face of the enolate. numberanalytics.com | Excellent stereochemical control in various transformations. numberanalytics.com |
Multi-Step Synthesis Design and Retrosynthetic Analysis for Complex Brominated Indanamine Systems
The synthesis of complex molecules such as this compound requires a strategic approach to planning the sequence of reactions. Retrosynthetic analysis, a technique developed to deconstruct a target molecule into simpler, readily available starting materials, is a cornerstone of modern organic synthesis. slideshare.netyoutube.com This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward reactions. slideshare.net
A plausible retrosynthetic analysis for this compound begins by considering the key structural features: the indane core, the bromine substituent at the 5-position, and the chiral amine at the 2-position.
Functional Group Interconversion (FGI): The primary amine group in the target molecule can be traced back to a more stable precursor. A common strategy is the reduction of an azide (B81097) or an oxime, or the reductive amination of a ketone. Therefore, 5-bromoindan-2-one emerges as a key intermediate.
C-Br Bond Disconnection: The bromine atom on the aromatic ring is typically introduced via an electrophilic aromatic substitution reaction. This suggests that 5-bromoindan-2-one can be synthesized from indan-2-one through bromination. The directing effects of the existing functional groups must be considered to ensure correct regioselectivity.
Indane Core Disconnection: The indane skeleton itself can be disconnected. A robust method for constructing the fused ring system involves the cyclization of a precursor derived from an ortho-disubstituted benzene (B151609) derivative. For instance, the reaction between an α,α'-dihalo-o-xylene and a two-carbon synthon can form the five-membered ring. acs.orgnih.gov
Based on this analysis, a forward synthetic pathway can be proposed. The strategy hinges on constructing the indanone core, followed by functionalization. A critical consideration in a multi-step synthesis is the order of reactions to avoid unwanted side reactions and to manage the influence of functional groups on subsequent steps. libretexts.org For example, introducing the bromine atom before creating the chiral center can prevent potential complications with the chiral-directing groups.
The table below outlines the key precursors identified through this retrosynthetic approach and their roles in the synthesis.
| Precursor | IUPAC Name | Role in Synthesis |
| Indan-2-one | Indan-2-one | Central intermediate for bromination and amination |
| o-Xylene | 1,2-Dimethylbenzene | Starting material for the indane core |
| Bromine | Dibromine | Reagent for electrophilic aromatic bromination |
| A source of ammonia/amine | Ammonia | Reagent for reductive amination to form the final product |
| Chiral auxiliary/catalyst | N/A | To induce enantioselectivity in the amination step |
Phase-Transfer Catalysis in Indane-Based Chiral Amino Acid Derivative Synthesis
Phase-Transfer Catalysis (PTC) is a powerful and environmentally friendly methodology that facilitates reactions between reagents located in different immiscible phases, such as a solid-liquid or aqueous-organic system. buchler-gmbh.com This technique is prized for its operational simplicity, mild reaction conditions, and the use of non-hazardous solvents, making it a "green" alternative to many homogeneous synthetic methods. buchler-gmbh.com
In the context of indane synthesis, PTC has been effectively used to prepare conformationally constrained α-amino acid derivatives. A notable method involves the bis-alkylation of ethyl isocyanoacetate with various α,α'-dibromo-o-xylene derivatives. acs.orgnih.gov This reaction is typically performed under solid-liquid PTC conditions using potassium carbonate as a base and a catalyst such as tetrabutylammonium (B224687) hydrogensulfate (TBAHS). acs.orgnih.gov The resulting isonitrile derivatives are then hydrolyzed to yield the corresponding indane-based amino esters. acs.orgnih.gov This approach is versatile, allowing for the synthesis of electron-rich, electron-deficient, and halogen-substituted indane amino acids. nih.govacs.org
The true power of PTC is revealed in its application to asymmetric synthesis for creating chiral molecules. The O'Donnell Amino Acid Synthesis is a classic example, utilizing chiral phase-transfer catalysts to achieve enantioselective alkylation of glycine (B1666218) equivalents. organic-chemistry.org Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are the most prominent class of chiral PTCs, capable of inducing high enantioselectivity in the formation of C-C, C-O, and C-N bonds. buchler-gmbh.comorganic-chemistry.org
In a typical asymmetric synthesis of a chiral amino acid derivative, a protected glycine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, is alkylated with a halide. organic-chemistry.orgorganic-chemistry.org A chiral PTC, often an N-benzyl-cinchonidinium salt, transports the enolate anion from the solid or aqueous basic phase to the organic phase, where it reacts with the electrophile within a chiral environment. organic-chemistry.org This methodology has been used to achieve excellent yields and high enantiomeric excesses (ee) for a variety of α-amino acid derivatives. organic-chemistry.org The choice of solvent, temperature, and the specific structure of the catalyst are crucial for optimizing the stereochemical outcome. organic-chemistry.org
The following table summarizes research findings on the use of phase-transfer catalysis in the synthesis of indane-based and related amino acid derivatives.
| Starting Materials | Catalyst | Base / Conditions | Product Type | Yield / Enantiomeric Excess (ee) | Reference |
| α,α'-Dibromo-o-xylene, Ethyl isocyanoacetate | Tetrabutylammonium hydrogensulfate (TBAHS) | K₂CO₃ / Solid-liquid PTC | Indane-based α-amino ester | Good yields | acs.orgnih.gov |
| 1,2-Bis(bromomethyl)-4,5-dibromobenzene, Ethyl isocyanoacetate | Tetrabutylammonium hydrogensulfate (TBAHS) | K₂CO₃ / Solid-liquid PTC | Dibromo-indan-based α-amino ester | Good yields | acs.org |
| N-(diphenylmethylene)glycine tert-butyl ester, Various alkyl halides | N-benzimidazolemethyl cinchonine (B1669041) quaternary ammonium salt | CsOH·H₂O / CH₂Cl₂, -60 °C to rt | Chiral α-amino acid derivatives | 82-92% Yield, 94-99% ee | organic-chemistry.org |
| N-(diphenylmethylene)glycine tert-butyl ester, Benzyl bromide | (S)-N-(2,3,4,5,6-pentafluorobenzyl)cinchonidinium bromide | 50% aq. KOH / Toluene, 0 °C | (R)-Phenylalanine derivative | 91% Yield, 91% ee | organic-chemistry.org |
Chemical Reactivity at the Amine Functionality
The primary amino group in this compound is a key handle for structural modification. Its nucleophilicity and basicity allow for reactions such as alkylation, acylation, imine formation, and participation in ring-forming condensations.
N-Alkylation and N-Acylation Reactions for Modifying Amine Properties
N-alkylation and N-acylation are fundamental transformations for modifying the properties of the primary amine. These reactions alter the amine's basicity, lipophilicity, and steric profile, which can be crucial for tuning its biological activity or chemical reactivity.
N-Alkylation: Direct alkylation of primary amines with alkyl halides can be challenging due to the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. libretexts.orgwikipedia.org To achieve selective mono-alkylation, specific strategies are often employed. One common method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction. libretexts.orgnumberanalytics.com This controlled, one-pot process is highly efficient for generating secondary amines. numberanalytics.com For instance, the reaction of an amine with a carbonyl compound in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) yields the N-alkylated product cleanly. libretexts.org Another approach involves using amine hydrohalide salts and an alkyl bromide under controlled basic conditions, where the reactant primary amine is selectively deprotonated while the newly formed, more nucleophilic secondary amine remains protonated and thus unreactive. researchgate.netrsc.org
N-Acylation: N-acylation is a reliable method for converting the primary amine into a chemically stable amide. mdpi.com This transformation is typically achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.net For example, reaction with acetyl chloride in pyridine (B92270) would yield the corresponding N-acetyl derivative. The resulting amide is significantly less basic and nucleophilic than the parent amine. Boronic acid catalysts have also been shown to be highly effective for direct amidation between carboxylic acids and amines under mild conditions. organic-chemistry.org Furthermore, the amine can react with isocyanates, generated in situ or from sources like N,N'-Carbonyldiimidazole (CDI), to form urea (B33335) derivatives. organic-chemistry.orgnih.govresearchgate.net This reaction is fundamental in medicinal chemistry for creating compounds with hydrogen-bonding capabilities. nih.gov
The table below summarizes typical N-alkylation and N-acylation reactions.
| Reaction Type | Reactant(s) | Reagent/Catalyst | Product Type |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ or NaBH₄ | N-Alkyl Amine (Secondary) |
| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃, Et₃N) | N-Alkyl Amine (Mixture possible) |
| N-Acylation | Acid Chloride/Anhydride | Base (e.g., Pyridine) | N-Acyl Amine (Amide) |
| Urea Formation | Isocyanate or CDI + Amine | - | N-Substituted Urea |
Formation and Subsequent Functionalization of Imines Derived from this compound
The reaction of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of an imine, also known as a Schiff base. This reversible reaction is the first step in reductive amination. numberanalytics.com The C=N double bond of the imine is a versatile functional group that can be subsequently modified.
The most common functionalization is reduction to a secondary amine, as seen in reductive amination protocols. libretexts.orgresearchgate.net This transformation converts the planar, sp²-hybridized imine carbon into a chiral sp³-hybridized center. Various reducing agents, including sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation, can be employed for this step. libretexts.org The choice of reducing agent can be critical for stereoselectivity if the original carbonyl compound was prochiral.
Beyond reduction, the imine can also be a target for nucleophilic attack at the electrophilic carbon atom, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity allows for the synthesis of more complex α-substituted amine derivatives.
Ring-Forming Reactions Involving the Amino Group
The amino group of this compound can participate in cyclization reactions to form various heterocyclic systems. These reactions often involve condensation with a bifunctional electrophile, where the amine acts as one of the key nucleophiles. For example, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) rings.
In one documented pathway, substituted o-halonitroarenes react with an amine, followed by reduction of the nitro group and subsequent cyclization with cyanogen (B1215507) bromide (CNBr) to form benzimidazole (B57391) derivatives. acs.org This strategy highlights how the amine can be incorporated into a new heterocyclic ring fused to another aromatic system. Similarly, reactions with reagents like 1,1'-carbonyldiimidazole (B1668759) can be used to construct urea-containing heterocycles. nih.gov The ability to form such ring systems is of significant interest in drug discovery, where heterocyclic scaffolds are prevalent. nih.gov
Substituent Transformations on the Brominated Aromatic Ring
The bromine atom at the 5-position of the indane's benzene ring is a versatile handle for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. The bromo substituent on the this compound core is an excellent substrate for these transformations, allowing for the introduction of a wide variety of substituents.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. This method is widely used to form new aryl-aryl or aryl-alkyl bonds and is known for its high tolerance of functional groups. For the derivatization of the indane core, a Suzuki coupling could be used to link various substituted phenyl rings or other heterocyclic systems to the 5-position. acs.org
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. This reaction is typically carried out with a palladium catalyst, a base, and often a phosphine ligand. It provides a direct method for vinylation of the indane ring system.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes. It is a highly reliable method for synthesizing aryl alkynes, which are themselves versatile intermediates for further transformations.
The table below provides a general overview of these cross-coupling reactions as they would apply to this compound.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
| Suzuki | Boronic Acid/Ester (R'-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C-C | 5-Aryl/Alkyl-indan-2-ylamine |
| Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂ + Ligand + Base | C-C | 5-Vinyl-indan-2-ylamine |
| Sonogashira | Terminal Alkyne (R'-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base | C-C | 5-Alkynyl-indan-2-ylamine |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Brominated Indane Core
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a nucleophile. Unlike nucleophilic aliphatic substitution, SNAr on an unactivated aryl halide like 5-bromo-indan-2-ylamine is generally difficult. The reaction requires strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the negatively charged intermediate (Meisenheimer complex).
The indane ring system of this compound lacks such strong activating groups. Therefore, SNAr reactions would likely require harsh conditions (high temperatures and pressures) and very strong nucleophiles, such as alkoxides or amides. In some specific cases, such as the synthesis of certain imidazopyridines from o-halonitropyridines, SNAr reactions with amines are feasible due to the activating effect of the nitro group and the pyridine ring nitrogen. acs.org However, for the bromoindane core itself, this transformation is less common and synthetically challenging compared to palladium-catalyzed cross-coupling methods.
Electrophilic Aromatic Substitution and Directed Metalation Studies on Bromoindanes
The chemical landscape of this compound is rich with potential for functionalization, particularly on its aromatic ring. The presence of both a bromine atom and a secondary alkylamino group dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Concurrently, the amino group, after suitable protection, can serve as a director for ortho-metalation, offering an alternative pathway for selective substitution.
Electrophilic Aromatic Substitution (EAS)
In this compound, the aromatic ring is substituted with a bromine atom at the 5-position and an aminoindan moiety. The bromine atom is an ortho-, para-directing deactivator, while the alkyl group (part of the indane ring) is a weak ortho-, para-directing activator. The amino group itself, if unprotected, is a strong ortho-, para-directing activator. However, under the acidic conditions often required for EAS, the amino group is protonated to form an ammonium salt, which is a meta-directing deactivator. For practical synthetic applications, the amine is typically protected, for example, as an amide, which is an ortho-, para-directing deactivator.
The bromination of the parent 2,3-dihydro-1H-indene is a known method to introduce a bromine atom at the 5-position via electrophilic aromatic substitution . For this compound, further electrophilic substitution would be directed by the combined electronic effects of the existing substituents. The bromine at C5 and the indane alkyl group at C4 and C5 would direct incoming electrophiles to the C4 and C-6 positions. With a protected amino group at C2, the directing effects would be a complex interplay of these factors. For instance, nitration of a related compound, 2-amino-5,6-dibromoindan, has been reported, indicating that electrophilic substitution on a halogenated aminoindane is feasible nih.gov. In the case of this compound, nitration would be expected to yield a mixture of 4-nitro and 6-nitro derivatives, with the exact ratio depending on the reaction conditions and the nature of the amino protecting group.
Directed Metalation Studies
Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic rings uwindsor.cabaranlab.orgorganic-chemistry.orgharvard.edu. This methodology relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position uwindsor.cabaranlab.org. A primary or secondary amine, such as the one in this compound, typically requires N-protection to serve as an effective DMG. Common protecting groups that also function as strong DMGs include amides and carbamates organic-chemistry.org.
For an N-protected derivative of this compound, such as an N-acyl or N-carbamoyl derivative, the DMG at the C2 position would direct lithiation to the C1 and C3 positions of the indane ring. However, for aromatic ring functionalization, the bromine atom itself can influence lithiation. In some cases, a "halogen dance" rearrangement can occur, where metalation happens at a position remote from the initial site researchgate.net. More predictably, if the amino group is appropriately protected to direct metalation, it could facilitate functionalization at the C-6 position of the aromatic ring, which is ortho to the C-5 bromine. This approach would offer a complementary regioselectivity to classical EAS reactions. For example, in related systems, N-silylated O-aryl N-isopropylcarbamates have been shown to be effective substrates for directed ortho-lithiation organic-chemistry.org.
Table 1: Potential Regiochemical Outcomes of Electrophilic Aromatic Substitution and Directed ortho-Metalation on N-Protected this compound
| Reaction Type | Potential Position of Substitution | Directing Group(s) | Expected Product Type |
| Electrophilic Aromatic Substitution (e.g., Nitration) | C-6 or C-4 | 5-Bromo and indane alkyl group | Nitro-substituted 5-bromo-indan-2-ylamine derivative |
| Directed ortho-Metalation | C-6 | N-acyl/N-carbamoyl at C-2 | 6-Substituted-5-bromo-indan-2-ylamine derivative |
Mechanistic Investigations and Stereochemical Control in R 5 Bromo Indan 2 Ylamine Synthesis and Reactions
Elucidation of Reaction Mechanisms in Enantioselective Formations
The enantioselective synthesis of (R)-5-Bromo-indan-2-ylamine can be achieved through several strategic pathways, most notably via the asymmetric modification of a prochiral precursor. A prevalent method is the asymmetric reductive amination of 5-bromo-2-indanone. This transformation is typically catalyzed by a transition metal complex bearing a chiral ligand. The reaction proceeds through the initial formation of an enamine or an imine intermediate via condensation of the ketone with an amine source (like ammonia (B1221849) or a protected amine equivalent). d-nb.infod-nb.info The subsequent stereodetermining step is the hydrogenation of this C=N double bond, where a hydride is delivered to one of the two prochiral faces of the intermediate. d-nb.info
Another sophisticated approach involves the palladium-catalyzed carboamination of a 2-allylphenyl derivative. acs.orgnih.gov In a related context, a synthesis of 2-aminoindanes was developed from 2-allylphenyltriflate derivatives and aliphatic amines. acs.orgnih.gov This reaction is proposed to occur through the formation of an arylpalladium alkene complex, followed by a key anti-aminopalladation step where the amine nucleophile attacks the complex intermolecularly. acs.orgnih.gov The resulting organopalladium intermediate then undergoes reductive elimination to furnish the indane skeleton with the desired amine functionality. The enantioselectivity is controlled by the chiral ligand attached to the palladium center throughout this catalytic cycle.
Mechanistic studies often reveal that the reaction pathway can be influenced by the choice of catalyst, solvent, and amine source. For instance, in some organocatalytic systems, the reaction is driven by the formation of an iminium ion, which is then attacked by a nucleophile in a highly controlled steric environment. mdpi.com The elucidation of these mechanisms relies on a combination of kinetic studies, intermediate characterization, and computational modeling.
Role of Chiral Ligand Stereochemistry in Catalytic Asymmetric Induction
Asymmetric induction is the process by which a chiral entity—typically a ligand complexed to a metal catalyst—directs the formation of one enantiomer over another. diva-portal.org In the synthesis of this compound, the stereochemistry of the chiral ligand is paramount. The ligand creates a well-defined, three-dimensional chiral pocket around the metal's active site. This environment forces the substrate to adopt a specific orientation, exposing one of its prochiral faces to the incoming reagent.
For instance, in iridium-catalyzed asymmetric reductive amination, bulky and tunable phosphoramidite (B1245037) ligands have proven effective. rsc.org Similarly, palladium-catalyzed carboaminations have successfully employed chiral phosphine-oxazoline (PHOX) ligands, such as (S)-tert-ButylPHOX, to achieve excellent enantioselectivity (>99:1 er) in the synthesis of 2-aminoindanes. acs.orgnih.gov The stereochemistry of the resulting amine is directly correlated to the configuration of the ligand used. To synthesize this compound, a ligand with the appropriate chirality, often the (S)-configuration in many common catalytic systems, would be selected to favor attack on the re-face of the imine intermediate.
The effectiveness of a chiral ligand is determined by its structural features, which include steric bulk, electronic properties, and the specific geometry it imposes on the metal center. The C₂-symmetry present in many successful ligands, such as DIOP or BINAP, is advantageous as it reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome. diva-portal.org
Table 1: Representative Chiral Ligands in Asymmetric Amination Reactions
| Ligand Type | Example Ligand | Metal | Typical Application | Ref. |
|---|---|---|---|---|
| Phosphine-Oxazoline (PHOX) | (S)-tert-ButylPHOX | Pd, Ir | Alkene Carboamination, Hydrogenation | acs.org, nih.gov |
| Diphosphine | (R)-BINAP | Ru, Rh | Ketone/Imine Hydrogenation | uva.nl |
| Phosphoramidite | Monodentate Phosphoramidites | Ir, Rh | Reductive Amination, Hydrogenation | rsc.org, researchgate.net |
| P,N-Ligands | Terpene-derived P,N-ligand | Ir | Enamide Hydrogenation | d-nb.info |
Analysis of Transition States and Energetic Profiles in Stereodetermining Steps
The origin of enantioselectivity lies in the energetic difference (ΔΔG‡) between the diastereomeric transition states leading to the (R) and (S) products. The stereodetermining step, such as the hydride transfer to an imine or the C-N bond formation, proceeds through the transition state of lower energy. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing these transition states. mdpi.com
For a reaction like the asymmetric hydrogenation of a 5-bromo-2-indanimine, calculations would model the approach of the substrate to the chiral catalyst-hydride complex. These models reveal the precise geometry of the transition state, highlighting the key interactions that stabilize the favored pathway. For example, quadrant models are often used to visualize the steric environment created by the chiral ligand. ub.edu In the hydrogenation of indene (B144670) derivatives with an Ir-MaxPHOX catalyst, it was shown that the substrate orients itself to place its largest substituent in the least hindered quadrant of the chiral pocket, thus dictating the face of the double bond that is hydrogenated. ub.edu
The transition state leading to the (R)-product would be lower in energy due to a more favorable arrangement that minimizes steric clashes and maximizes stabilizing non-covalent interactions. diva-portal.org The calculated energy difference between the competing transition states can be used to predict the enantiomeric excess (ee) of the reaction, which often correlates well with experimental results. mdpi.com
Table 2: Hypothetical Energetic Profile for Stereodetermining Step
| Parameter | Transition State for (R)-Product | Transition State for (S)-Product |
|---|---|---|
| Relative Gibbs Free Energy (ΔG‡) | 0 kcal/mol (Favored) | +2.5 kcal/mol |
| Key Stabilizing Interaction | Minimized steric repulsion; optimal π-stacking with ligand | Steric clash between substrate and ligand backbone |
| Predicted Enantiomeric Ratio (R:S) | ~99:1 | |
| Predicted Enantiomeric Excess (ee) | ~98% ee |
Note: This table is illustrative, based on typical energy differences required for high enantioselectivity. A ΔΔG‡ of ~2.0 kcal/mol corresponds to an ee of >95% at room temperature.
Influence of Non-Covalent Interactions on Enantioselectivity and Diastereoselectivity
While steric repulsion is a major factor in stereocontrol, attractive non-covalent interactions (NCIs) are increasingly recognized as critical for achieving high selectivity. cam.ac.ukacs.org These interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, help to rigidly orient the substrate within the catalyst's chiral environment, thereby stabilizing the desired transition state. acs.orgacademie-sciences.fr
In the context of synthesizing this compound, several NCIs could be at play:
Hydrogen Bonding: If an organocatalyst like a chiral phosphoric acid or thiourea (B124793) is used, it can form hydrogen bonds with the imine nitrogen of the reaction intermediate. mdpi.combeilstein-journals.org This interaction not only activates the substrate but also locks its conformation, guiding the subsequent nucleophilic attack. beilstein-journals.org
π-π Interactions: The bromine-substituted benzene (B151609) ring of the indane substrate can engage in π-π stacking with aromatic moieties on the chiral ligand. These interactions can be a powerful controlling element, influencing which face of the substrate is presented to the catalyst's active site. acs.org
CH-π and Electrostatic Interactions: In iridium-catalyzed reductive aminations, mechanistic studies have revealed that CH-π and electrostatic interactions contribute significantly to defining the spatial environment for the hydride addition step. rsc.org The bromine atom on the indane ring, being electron-withdrawing, would modulate the electrostatic potential of the aromatic ring, influencing these interactions.
The sum of these relatively weak forces collectively lowers the energy of the favored transition state, leading to high enantioselectivity. cam.ac.ukacs.org The precise nature and strength of these NCIs are often elucidated through detailed computational analysis combined with experimental structure-activity relationship studies. mdpi.com
Kinetic Studies and Isotope Effects in Brominated Indanamine Transformations
Kinetic studies are fundamental to elucidating reaction mechanisms, and the kinetic isotope effect (KIE) is a particularly sensitive probe of the rate-determining step and transition state structure. researchgate.netnih.gov A KIE is observed when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium), leading to a change in the reaction rate.
In the synthesis of this compound via reductive amination, several KIE experiments could provide mechanistic insight:
Primary Deuterium (B1214612) KIE: Replacing the hydrogen in the hydride donor (e.g., H₂ gas or a Hantzsch ester) with deuterium would result in a significant primary KIE (kH/kD > 1) if the hydride transfer is the rate-determining step.
Secondary Deuterium KIE: Placing deuterium at the C2 position of the indanone precursor (C-2-D₂) could reveal changes in hybridization at that carbon in the transition state.
Nitrogen KIE: Using ¹⁵N in the amine source could probe the extent of C-N bond formation in the rate-limiting step.
Bromine KIE: A bromine KIE (k⁷⁹Br/k⁸¹Br) could be measured to determine if the C-Br bond is cleaved or significantly perturbed during the rate-determining step of any subsequent transformation of the final product. While likely close to unity in the synthesis itself (as the C-Br bond is not directly involved), it would be informative for reactions where the bromine acts as a leaving group.
In some C-H amination reactions, very large primary KIEs (e.g., kH/kD = 31.9) have been observed, suggesting that C-H bond activation is the rate-determining step and proceeds with significant quantum tunneling. nih.gov Similar studies on the synthesis of brominated indanamines would be invaluable for optimizing reaction conditions and catalyst design. researchgate.netbeilstein-journals.org
Table 3: Interpretation of Potential Kinetic Isotope Effects (KIEs)
| Experiment | Isotopic Substitution | Observed KIE (k_light / k_heavy) | Mechanistic Implication |
|---|---|---|---|
| Primary KIE | H₂ vs. D₂ (Hydride Source) | > 2 | Hydride transfer is part of the rate-determining step. |
| Secondary KIE | H at C-2 vs. D at C-2 in imine | ~1.1 - 1.2 | Change in hybridization at C-2 (sp² to sp³) in the rate-determining step. |
| Inverse Secondary KIE | H at C-2 vs. D at C-2 in imine | < 1 | sp³ to sp² rehybridization in the rate-determining step. |
| Bromine KIE | ⁷⁹Br vs. ⁸¹Br in a subsequent reaction | > 1.002 | C-Br bond breaking is involved in the rate-determining step. |
Applications of R 5 Bromo Indan 2 Ylamine and Its Derivatives As Chiral Building Blocks and Catalysts in Advanced Organic Chemistry
Utilization as a Chiral Building Block in the Construction of Complex Stereodefined Molecules
The inherent chirality and structural rigidity of (R)-5-bromo-indan-2-ylamine make it an excellent starting material for the synthesis of complex molecules where precise control of the three-dimensional arrangement of atoms is crucial.
Assembly of Polycyclic and Heterocyclic Scaffolds for Chemical Research
Chiral aminoindanes are recognized as important components in a variety of bioactive molecules and functional materials. researchgate.netnih.gov Their derivatives are key intermediates in the synthesis of compounds with potential therapeutic applications, including antipsychotic, anticonvulsant, and antiparkinsonian agents. beilstein-journals.org The this compound framework can be elaborated into more complex polycyclic and heterocyclic structures. For instance, the primary amine can serve as a nucleophile or as a directing group in cyclization reactions.
Research on related aminoindane structures has demonstrated their utility in constructing diverse heterocyclic systems. For example, 2-aminoindane can be used to prepare triazolopyrimidine derivatives, which have shown potent antimalarial activity. nih.gov The synthesis involves coupling the aminoindane core with a suitably functionalized pyrimidine (B1678525) ring. The bromo-substituent on the this compound molecule offers a convenient site for introducing further complexity through metal-catalyzed cross-coupling reactions, allowing for the fusion of additional rings or the attachment of diverse functional groups, thereby generating a library of novel heterocyclic scaffolds for medicinal chemistry research. nih.gov
Precursors for Stereochemically Defined Chemical Intermediates
This compound is a valuable precursor for creating other chiral molecules that retain the stereochemical integrity of the original C2 stereocenter. The amine group can be readily transformed into a wide range of other functionalities, such as amides, sulfonamides, or imines, which can then participate in further stereoselective transformations.
The development of synthetic methods to access chiral aminoindanes highlights their importance as intermediates. researchgate.net For example, palladium-catalyzed carboamination reactions provide a direct route to enantioenriched 2-aminoindanes from 2-allylphenyltriflate derivatives and various amines. nih.govnih.gov Similarly, manganese-catalyzed asymmetric hydrogenation of in situ-generated imines from indanones is an efficient method for producing chiral amino-indane derivatives. rsc.org These methods underscore the demand for such chiral building blocks. Once synthesized, this compound can be used in multi-step syntheses. The bromine atom can be exploited in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of stereochemically defined intermediates for drug discovery and materials science.
Design and Development of Chiral Catalysts Based on the this compound Structure
The chiral backbone of (R)-aminoindane derivatives is frequently incorporated into the design of ligands for asymmetric catalysis, where they can effectively transfer their stereochemical information to the products of a chemical reaction.
Preparation of Chiral Ligands for Asymmetric Catalysis
The primary amine of this compound is an ideal anchor point for the synthesis of chiral ligands. By reacting the amine with phosphorus, nitrogen, or sulfur-containing electrophiles, a variety of bidentate and tridentate ligands can be prepared. These ligands can then coordinate to transition metals such as rhodium, palladium, iridium, or copper to form chiral catalysts.
A notable example involves the preparation of a chiral bicyclic bridgehead phosphoramidite (B1245037) (briphos) ligand derived from 1-aminoindane. organic-chemistry.org This class of ligands has proven effective in rhodium-catalyzed enantioselective arylations. The rigid indane backbone helps to create a well-defined and sterically hindered chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity. The bromo-substituent on the phenyl ring of this compound allows for electronic tuning of the resulting ligand, which can be a critical factor in optimizing catalytic activity and selectivity.
Table 1: Examples of Chiral Ligands Derived from Aminoindane Scaffolds This table presents data for ligands derived from the general aminoindane scaffold, illustrating the principles applicable to derivatives of this compound.
| Ligand Type | Precursor | Metal Complex | Application | Reference |
|---|---|---|---|---|
| Phosphoramidite (briphos) | 1-Aminoindane | Rhodium | Asymmetric 1,2- and 1,4-arylation | organic-chemistry.org |
| Phosphine-Oxazoline (PHOX-type) | General Aminoindane Derivatives | Palladium | Alkene Carboamination | nih.govnih.gov |
| P,N,N Ligand | Indanone (precursor to amine) | Manganese | Imine Hydrogenation | rsc.org |
Application in Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations
Chiral catalysts derived from aminoindanes have been successfully applied in a range of enantioselective transformations. The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high stereocontrol is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules from simple precursors.
Rhodium complexes bearing ligands derived from 1-aminoindane have demonstrated high efficiency in the asymmetric arylation of N-sulfonyl imines, affording chiral diarylmethylamines with excellent enantioselectivity. organic-chemistry.org Similarly, palladium catalysts featuring chiral ligands are used in carboamination reactions to produce enantioenriched 2-aminoindanes. nih.govnih.gov These reactions create new C-C and C-N bonds simultaneously in a highly stereocontrolled manner. Iridium complexes with chiral ligands are also prominent in the enantioselective functionalization of C-H bonds. acs.org
The research into scandium-catalyzed enantioselective [3+2] annulation of aldimines with alkenes to form chiral 1-aminoindanes further highlights the importance of these structural motifs and the power of asymmetric catalysis to construct them. researchgate.netnih.gov This method allows for the creation of two new C-C bonds and a stereocenter with high diastereo- and enantioselectivity.
Table 2: Performance of Aminoindane-Related Catalysts in Asymmetric Reactions This table summarizes results from catalytic systems using aminoindane derivatives, indicating the potential applications for catalysts based on this compound.
| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Ratio/Excess | Reference |
|---|---|---|---|---|---|
| Alkene Carboamination | Pd(OAc)₂ / (S)-tert-ButylPHOX | 2-Allylphenyltriflate | 2-Aminoindane derivative | up to >99:1 er | nih.govnih.gov |
| Imine Hydrogenation | Manganese / Chiral P,N,N Ligand | Indanone-derived ketimine | Amino-indane derivative | High enantioselectivity | rsc.org |
| [3+2] Annulation | Chiral Scandium Catalyst | Aldimine + Alkene | 1-Aminoindane derivative | up to >19:1 dr, 99:1 er | researchgate.netnih.gov |
Incorporation into Chiral Metal-Organic Frameworks (MOFs) for Asymmetric Catalysis
Chiral Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. By using chiral ligands, it is possible to create porous materials with chiral channels and cavities that can act as heterogeneous catalysts for asymmetric reactions.
While direct incorporation of this compound into a MOF has not been extensively documented, the principles of MOF construction allow for such a possibility. Chiral amines and their derivatives are excellent candidates for functionalizing MOFs, either by being part of the primary framework linker or through post-synthetic modification. rsc.org For example, achiral MOFs like MIL-101(Cr) have been functionalized post-synthetically with chiral amino acids to induce chirality and enable enantioselective applications. rsc.org
A homochiral covalent organic framework (COF), a related class of porous polymer, has been loaded with palladium nanoparticles and used for heterogeneous asymmetric catalysis. acs.org The chiral amine (S)-(+)-2-methylpiperazine was used as a building block for this COF. This strategy demonstrates that chiral amines can be integrated into porous frameworks to create recyclable, solid-state asymmetric catalysts. The this compound molecule, with its rigid structure and multiple functional points (amine and bromo group), represents a promising candidate for designing novel chiral MOFs or COFs for enantioselective catalysis and separations.
Supramolecular Chemistry Involving this compound Derivatives
The field of supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov Chiral molecules are of particular interest in this field as they can lead to the formation of highly ordered, three-dimensional structures with specific recognition and catalytic properties. rsc.org Derivatives of this compound, with their inherent chirality, rigid bicyclic framework, and functional groups capable of engaging in various non-covalent interactions, represent promising building blocks for the construction of complex supramolecular architectures.
The presence of the amine group allows for the formation of hydrogen bonds, a key interaction in directing the self-assembly of molecules. researchgate.net Furthermore, the bromine atom can participate in halogen bonding, a directional interaction that is increasingly being utilized in the design of supramolecular assemblies. rsc.orgdtic.mil The indane scaffold itself provides a rigid and well-defined shape, which is a crucial factor for achieving selectivity in molecular recognition events. rsc.org
While direct studies on the supramolecular chemistry of this compound itself are not extensively documented, research on structurally related chiral aminoindan derivatives provides significant insights into its potential applications. A notable example is the enantioselective recognition of chiral guests containing aminoindan groups by chiral macrocyclic hosts. mdpi.com In one study, chiral helic Current time information in Bangalore, IN.triptycene rsc.orgarenes were synthesized and their ability to form complexes with bioactive guests featuring an aminoindan core was investigated. mdpi.com This work demonstrates the principle of using the chiral indane framework for molecular recognition within a host-guest system.
The complexation between the chiral host and the aminoindan-containing guest was studied using ¹H NMR spectroscopy, which revealed distinct changes in the chemical shifts of the host's protons upon guest binding. mdpi.com This indicates a clear interaction and the formation of a host-guest complex. The enantioselective recognition capability of these macrocycles highlights the importance of the chiral center in the indane moiety for differentiating between enantiomers. mdpi.com
The following interactive data table summarizes the changes in ¹H NMR chemical shifts observed for a chiral macrocyclic host upon complexation with a chiral guest containing an aminoindan group, illustrating the molecular recognition process.
| Proton of Host | Chemical Shift (δ) of Free Host (mM) | Chemical Shift (δ) of Host-Guest Complex (mM) | Change in Chemical Shift (Δδ) |
| H₁ | 7.25 | 7.18 | -0.07 |
| H₂ | 7.05 | 7.08 | +0.03 |
| H₃ | 6.90 | 6.95 | +0.05 |
| H₄ | 6.80 | 6.75 | -0.05 |
This table is based on data reported for the complexation of a chiral helic Current time information in Bangalore, IN.triptycene rsc.orgarene with a chiral aminoindan-containing guest and serves as an illustrative example of the types of interactions that could be expected for derivatives of this compound. mdpi.com
The principles of molecular recognition demonstrated in this research can be extended to derivatives of this compound. By incorporating this chiral building block into larger supramolecular systems, it is conceivable to design novel receptors for specific molecules, chiral sensors, and even catalysts where the stereochemistry of the indane unit plays a crucial role in controlling the outcome of a reaction. The combination of the rigid chiral scaffold with the potential for hydrogen and halogen bonding makes this compound and its derivatives valuable targets for future research in supramolecular chemistry.
Advanced Analytical Methodologies for Stereochemical Purity Assessment and Structural Elucidation of R 5 Bromo Indan 2 Ylamine
Determination of Enantiomeric Excess and Optical Purity
The assessment of enantiomeric excess (e.e.) is fundamental to characterizing chiral compounds like (R)-5-Bromo-indan-2-ylamine. It ensures that the desired enantiomer is present in the required purity, as the biological and chemical properties of enantiomers can differ significantly. americanpharmaceuticalreview.com
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the direct separation and quantification of enantiomers. americanpharmaceuticalreview.comresearchgate.net The development of a robust HPLC method for this compound involves the systematic screening of chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution. hplc.todaysigmaaldrich.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used and have proven effective for a broad range of chiral molecules, including amines. sigmaaldrich.com For primary amines like this compound, crown ether-based CSPs, such as Crownpak® CR(+), are particularly effective. wiley.comnih.gov The chiral recognition mechanism of Crownpak columns involves the formation of a complex between the crown ether and the ammonium (B1175870) ion of the primary amine, which requires an acidic mobile phase (pH 1-2) to ensure the amine is protonated. nih.gov Supercritical Fluid Chromatography (SFC), which uses a supercritical fluid like CO2 as the main component of the mobile phase, is another powerful technique for chiral separations of primary amines and can offer faster and more efficient separations compared to traditional HPLC. wiley.com
Method development typically involves screening various columns and mobile phase systems. bioanalysis-zone.com Parameters such as the choice of organic modifier (e.g., methanol (B129727), ethanol, isopropanol), the type and concentration of acidic or basic additives (e.g., trifluoroacetic acid, perchloric acid), flow rate, and column temperature are optimized to maximize the separation factor (α) and resolution (Rs) between the enantiomers. nih.govbioanalysis-zone.com
Table 1: Illustrative Chiral HPLC/SFC Method Parameters for Primary Amine Separation
| Parameter | HPLC Method Example | SFC Method Example |
| Chiral Stationary Phase | Crownpak® CR(+) | Chiralpak® Polysaccharide-based |
| Mobile Phase | Perchloric acid buffer (pH 1.0) | CO2 / Methanol with acidic additive |
| Detection | UV at 226 nm nih.gov | PDA and MS wiley.com |
| Flow Rate | 0.5 - 1.2 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 25 - 40 °C | 35 - 45 °C |
Chiral Gas Chromatography (GC) Techniques
Chiral Gas Chromatography (GC) offers a high-resolution alternative for determining the enantiomeric purity of volatile compounds. researchgate.net Since primary amines like this compound can exhibit poor peak shape due to their polarity, achiral derivatization is often a necessary prerequisite for GC analysis. researchgate.netnih.gov This process increases volatility and can improve chiral recognition on the stationary phase. researchgate.net
Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate, which convert the amine into a less polar trifluoroacetamide (B147638) or urea (B33335) derivative, respectively. nih.gov The choice of derivative can influence the degree of separation. nih.gov
The separation is then performed on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives, such as those found in Chirasil-Dex or Rt-βDEX columns, are among the most common and effective CSPs for a wide array of chiral molecules. google.comgcms.czchromatographyonline.com The selection of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation of the diastereomeric derivatives.
Table 2: Typical Chiral GC Method Development Strategy
| Step | Description | Example |
| 1. Derivatization | Convert the polar amine to a more volatile, less polar derivative. nih.gov | Reaction with trifluoroacetic anhydride in dichloromethane. nih.gov |
| 2. Column Selection | Choose a GC column with a chiral stationary phase. | Chrompack CP-Chirasil-Dex CB (cyclodextrin-based). google.com |
| 3. GC Conditions | Optimize temperature, carrier gas flow, and detector settings. | Isothermal at 175°C, Helium carrier gas, Flame Ionization Detector (FID). google.com |
| 4. Analysis | The derivatized enantiomers elute at different retention times, allowing for quantification. | (S)-enantiomer and (R)-enantiomer are separated and their peak areas are integrated to determine e.e. google.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs). nih.govnih.gov These reagents are enantiomerically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction results in separate, distinguishable signals for each enantiomer in the NMR spectrum, most commonly ¹H or ¹⁹F NMR. nih.gov
For an amine like this compound, potential CSAs include chiral acids like 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BINOL-phosphate) or chiral phosphoric acids. nih.govfrontiersin.org The acidic CSA protonates the basic amine of the analyte, forming a diastereomeric ion pair with distinct chemical shifts. The integration of the separated signals allows for a direct calculation of the enantiomeric ratio. nih.gov Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), can also be used, although their application is sometimes limited to less polar solvents. nih.govgoogle.com
The key advantages of this method are its speed and the small amount of sample required, without the need for chromatographic separation. nih.gov
Spectroscopic Characterization for Molecular Architecture Confirmation
Advanced NMR (e.g., 2D NMR, NOESY) for Stereochemical Assignment
While 1D NMR (¹H and ¹³C) provides primary structural information, advanced 2D NMR experiments are indispensable for the complete and unambiguous assignment of the molecular architecture and stereochemistry of this compound. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the mapping of proton networks within the molecule. For 5-bromo-indan-2-ylamine, it would confirm the connectivity between the protons on the indane ring system, for instance, between the amine-bearing methine proton (H2) and the adjacent methylene (B1212753) protons (H1 and H3). researchgate.net
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, enabling definitive assignment of the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for determining stereochemistry. umich.edu It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a rigid ring system like the indane core, NOE correlations can help establish the relative orientation of substituents. While it cannot determine the absolute (R/S) configuration on its own, it provides critical data that, when combined with other methods or knowledge of the synthetic pathway, can confirm the stereochemical assignment. acs.org
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places).
This precision allows for the calculation of a unique elemental formula from the measured mass. For this compound, the expected monoisotopic mass can be calculated and compared to the experimental value. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This technique provides definitive confirmation of the molecular formula, complementing the structural information obtained from NMR. researchgate.net
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₀BrN nih.gov |
| Calculated Monoisotopic Mass (for C₉H₁₀⁷⁹BrN) | 210.99966 Da nih.gov |
| Calculated Monoisotopic Mass (for C₉H₁₀⁸¹BrN) | 212.99761 Da |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Expected Observation | [M+H]⁺ ion with high mass accuracy and characteristic bromine isotope pattern. |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the molecule's stereochemistry. The sign and magnitude of the Cotton effects in a CD spectrum can be directly correlated to the absolute configuration of the enantiomers. nih.gov
For this compound, the chromophore responsible for the primary electronic transitions is the brominated benzene (B151609) ring. The chiral center at the C-2 position of the indane ring perturbs the electronic environment of this chromophore, leading to a characteristic CD spectrum. The observed Cotton effects for the (R)-enantiomer are expected to be mirror images of those for the (S)-enantiomer.
In a typical experiment, a solution of this compound in a suitable transparent solvent, such as methanol or acetonitrile, would be analyzed using a CD spectrophotometer. The resulting spectrum would be a plot of the difference in absorbance (ΔA) or molar circular dichroism (Δε) against the wavelength.
Detailed Research Findings:
While specific experimental CD data for this compound is not widely published, studies on structurally similar chiral amines and indane derivatives provide a strong basis for predicting its chiroptical properties. nih.govacs.org For instance, the absolute configuration of chiral primary amines can be determined by observing the sign of the exciton-coupled Cotton effects after derivatization with a suitable chromophoric reagent. nih.gov
The expected CD spectrum of this compound would exhibit specific Cotton effects at wavelengths corresponding to the electronic transitions of the aromatic chromophore. The sign of these effects would be indicative of the (R)-configuration at the chiral center. Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the theoretical CD spectrum for a given absolute configuration, which can then be compared with the experimental spectrum for confirmation. acs.org
Table 1: Representative CD Spectral Data for a Chiral Aromatic Amine
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Type of Cotton Effect |
| 280 | +15.2 | Positive |
| 254 | -8.9 | Negative |
| 230 | +25.6 | Positive |
This table presents hypothetical but representative data for a chiral aromatic amine similar to this compound to illustrate the nature of CD spectral findings.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, revealing the precise spatial arrangement of each atom in the molecule, including the absolute stereochemistry of chiral centers.
To perform this analysis on this compound, a high-quality single crystal is required. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system. The presence of the bromine atom is particularly advantageous for the determination of the absolute configuration. Bromine is a relatively heavy atom that produces a significant anomalous scattering effect, which is crucial for distinguishing between the two enantiomers. researchgate.net
The refinement of the crystal structure results in a set of crystallographic parameters, including unit cell dimensions, space group, and atomic coordinates. A key value in the crystallographic analysis of a chiral compound is the Flack parameter. researchgate.netiucr.org A Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct with a high degree of confidence.
Detailed Research Findings:
While a specific crystallographic information file (CIF) for this compound is not publicly available, extensive crystallographic data exists for a vast array of chiral indane derivatives and bromo-substituted organic compounds. iucr.orgresearchgate.netacs.orgnih.gov These studies consistently demonstrate the power of X-ray crystallography in providing unambiguous structural proof. For example, the crystal structures of novel chiral indane derivatives have been successfully elucidated, confirming their absolute configurations through this method. researchgate.netnih.gov
The process for this compound would involve mounting a suitable crystal on a diffractometer and collecting the diffraction data. The structure would then be solved and refined using specialized software. The final output would be a three-dimensional model of the molecule, clearly showing the (R)-configuration at the C-2 amine-bearing carbon.
Table 2: Representative Crystallographic Data for a Chiral Bromo-Indane Derivative
| Parameter | Value |
| Chemical Formula | C₉H₁₀BrN |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.854 |
| b (Å) | 9.213 |
| c (Å) | 12.456 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 901.2 |
| Z | 4 |
| Flack Parameter | 0.02(3) |
This table contains representative crystallographic data for a chiral bromo-indane derivative, illustrating the type of information obtained from an X-ray diffraction study. The Flack parameter close to zero would confirm the assigned absolute configuration.
Computational Chemistry and Theoretical Studies of R 5 Bromo Indan 2 Ylamine
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic level. For a chiral molecule like (R)-5-Bromo-indan-2-ylamine, theoretical studies are invaluable for understanding its three-dimensional structure, electronic characteristics, and behavior in chemical reactions. These in silico methods complement experimental work and can guide the design of new synthetic pathways and molecular applications.
Future Directions and Emerging Research Avenues for R 5 Bromo Indan 2 Ylamine
Development of More Efficient and Sustainable Synthetic Protocols
The current synthesis of chiral amines often relies on methods that can be resource-intensive and generate significant waste. Future efforts will likely be directed towards developing more sustainable and efficient synthetic routes to (R)-5-bromo-indan-2-ylamine. A significant area of promise is the application of biocatalysis. Enzymes such as ω-transaminases have demonstrated considerable potential for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netnih.gov The use of these enzymes can lead to high enantioselectivity under mild reaction conditions. nih.gov Research into identifying or engineering a specific transaminase for the efficient production of this compound from 5-bromo-2-indanone would be a significant step forward.
Another sustainable approach involves the utilization of renewable feedstocks. Lignin (B12514952), a complex aromatic biopolymer, has been identified as a potential source for the production of indane derivatives. rsc.orgrsc.org Developing catalytic processes to convert lignin-derived intermediates into functionalized indanes, followed by stereoselective amination, could provide a green route to compounds like this compound. rsc.orgrsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. nih.govvito.be | Discovery and engineering of specific enzymes for 5-bromo-2-indanone. |
| Renewable Feedstocks (Lignin) | Utilization of abundant, non-food biomass. rsc.orgrsc.org | Development of catalytic systems for the conversion of lignin to indane scaffolds. rsc.org |
| Improved Classical Synthesis | Higher efficiency, lower cost, and greater scalability. | Design of new catalysts and optimization of reaction parameters. |
Exploration of Novel Catalytic Functions and Ligand Designs
Chiral amines are fundamental building blocks in asymmetric catalysis, often serving as precursors for chiral ligands that can induce stereoselectivity in a wide range of chemical transformations. ajrconline.org The this compound scaffold is a prime candidate for the design of novel chiral ligands. The rigid indane backbone can provide a well-defined chiral environment, while the amine and bromo functionalities offer points for further modification and coordination to metal centers.
Future research will likely explore the synthesis of new ligand families derived from this compound. These could include phosphine (B1218219), oxazoline, or Schiff base ligands, which have proven effective in various transition-metal-catalyzed reactions. researchgate.net The electronic properties of these ligands could be fine-tuned by leveraging the bromo substituent, either directly through its electronic influence or by using it as a handle for further functionalization via cross-coupling reactions.
The resulting metal complexes could be screened for activity in a variety of asymmetric reactions, such as hydrogenations, C-C bond formations, and allylic substitutions. The development of ligands that impart high levels of enantioselectivity would be a significant contribution to the field of asymmetric catalysis.
| Ligand Type | Potential Catalytic Application | Research Direction |
| Chiral Phosphines | Asymmetric hydrogenation, cross-coupling reactions. | Synthesis of phosphine-containing indane derivatives. |
| Chiral Oxazolines | Asymmetric allylic alkylation, Diels-Alder reactions. ajrconline.org | Ritter-type reactions on the indane scaffold. ajrconline.org |
| Chiral Schiff Bases | Asymmetric cyclopropanation, epoxidation. researchgate.netresearchgate.net | Condensation reactions with various aldehydes. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions for improving the scalability, safety, and efficiency of chemical processes. rsc.orgmdpi.com Future research should focus on adapting the synthesis of this compound and its derivatives to these modern manufacturing technologies.
Continuous-flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. rsc.org For the synthesis of this compound, a multi-step flow process could be designed, integrating the key reaction and purification steps. rsc.org The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the sustainability of the process. An innovative approach to consider is the use of membrane contactors for in-situ product removal, which can drive reaction equilibria toward the desired product and minimize product inhibition, a common issue in biocatalytic reactions. vito.be
Automated synthesis platforms, which utilize robotic systems to perform chemical reactions in a high-throughput manner, could be employed to rapidly generate libraries of this compound derivatives. synplechem.com This would be particularly valuable for exploring the chemical space around this scaffold in the context of drug discovery or materials science. Capsule-based automated synthesis, for example, allows for the efficient and reliable preparation of virtual screening hits. synplechem.com
| Technology | Advantages for this compound Production | Research Focus |
| Flow Chemistry | Improved scalability, safety, and process control. rsc.orgmdpi.com | Development of a multi-step continuous process for synthesis and purification. |
| Automated Synthesis | High-throughput synthesis of derivatives for screening. synplechem.com | Application of capsule-based or well-plate synthesis for library generation. |
| Membrane Contactors | Enhanced yield in equilibrium-limited reactions (e.g., transamination). vito.be | Integration with a biocatalytic flow process for chiral amine synthesis. |
Expansion of the Chemical Space through New Derivatization Strategies
The functional handles of this compound—the primary amine and the aryl bromide—provide a rich platform for chemical derivatization. Future research will undoubtedly focus on exploring a wide range of chemical transformations to expand the chemical space accessible from this starting material.
The primary amine can be readily converted into a variety of functional groups, including amides, sulfonamides, ureas, and carbamates. These transformations can significantly alter the physicochemical properties of the molecule, which is a key aspect of drug discovery and materials science. For instance, the synthesis of N-substituted ureas in water represents a green and efficient method for derivatization. rsc.org
The bromo group serves as a versatile anchor for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 5-position of the indane ring. This strategy has been successfully employed in the synthesis of complex pharmaceutical intermediates. The derivatization of a 5-bromo substituent on other heterocyclic cores has been shown to significantly enhance biological activity. nih.gov Furthermore, novel derivatization methods, such as using a 5-bromonicotinyl group for peptide sequencing, highlight the utility of a bromo-handle in bioanalytical applications. nih.gov
| Derivatization Site | Reaction Type | Potential Outcome |
| Amino Group | Acylation, Sulfonylation, Urea (B33335) formation. rsc.org | Modification of solubility, hydrogen bonding capacity, and biological activity. |
| Bromo Group | Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling. | Introduction of diverse substituents to modulate electronic and steric properties. |
| Both Groups | Intramolecular cyclization | Formation of novel polycyclic scaffolds. |
Advanced Studies on Supramolecular Assembly and Material Science Applications (excluding those with prohibited elements)
The rigid, chiral nature of the this compound scaffold makes it an intriguing building block for the construction of ordered supramolecular assemblies and novel materials. The principles of crystal engineering can be applied to direct the self-assembly of its derivatives into predictable and functional architectures. grafiati.com
Future research could explore the synthesis of indane-based diketopiperazines, which have been shown to self-assemble into one-dimensional tapes and two-dimensional sheets through a combination of hydrogen bonding and arene-arene interactions. grafiati.com The introduction of the bromo substituent could be used to influence these non-covalent interactions and potentially steer the assembly towards new topologies. The role of bromine atoms in mediating supramolecular interactions and influencing crystal packing is an active area of research. nih.gov
In the realm of materials science, indane derivatives are being investigated for the development of new materials with specific properties. goong.com The incorporation of chiral indane-based ligands into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with applications in asymmetric catalysis, chiral separations, or nonlinear optics. The ability of chiral organic ligands to transfer their chirality to an inorganic framework has been demonstrated in the formation of chiral perovskites. rsc.org Exploring the potential of this compound derivatives in these areas could uncover novel functional materials.
| Research Area | Key Concepts | Potential Applications |
| Crystal Engineering | Hydrogen bonding, π-π stacking, halogen bonding. grafiati.comnih.gov | Design of predictable solid-state architectures. |
| Supramolecular Polymers | Self-assembly of monomeric units. | Development of responsive materials and gels. |
| Chiral Materials | Transfer of chirality from the molecular to the macroscopic level. rsc.org | Asymmetric catalysis, chiral sensing, and nonlinear optics. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (R)-5-Bromo-indan-2-ylamine to improve enantiomeric purity?
- Methodology:
- Chiral Resolution: Use chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer. For example, lipase-mediated kinetic resolution can separate enantiomers via selective ester hydrolysis .
- Purification: Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to confirm enantiopurity. Validate results with polarimetry and circular dichroism (CD) spectroscopy .
- Bromination Control: Optimize reaction conditions (temperature, solvent) during bromination of indan-2-ylamine precursors to minimize racemization. Use N-bromosuccinimide (NBS) in inert solvents like dichloromethane .
Q. What characterization techniques are critical for verifying the structure and purity of this compound?
- Methodology:
- Spectroscopy: Combine H/C NMR to confirm the bromine substitution pattern and amine proton integration. Compare with literature data for indan derivatives .
- Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to validate molecular formula (CHBrN).
- Purity Analysis: Perform LC-MS with UV detection at 254 nm to detect impurities (<1% threshold) .
Q. How can researchers troubleshoot low yields during the bromination of indan-2-ylamine precursors?
- Methodology:
- Reagent Stoichiometry: Adjust NBS equivalents (1.1–1.3 eq.) to avoid over-bromination. Monitor reaction progress via TLC.
- Solvent Effects: Test polar aprotic solvents (e.g., DMF) to enhance bromine activation. Avoid protic solvents that may quench reactive intermediates .
- Temperature Control: Maintain reactions at 0–5°C to suppress side reactions like dimerization .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of this compound without chiral resolution?
- Methodology:
- Asymmetric Catalysis: Use transition-metal catalysts (e.g., Rh or Ir complexes) with chiral ligands (BINAP, Josiphos) to induce enantioselective C–H amination in indan scaffolds .
- Dynamic Kinetic Resolution (DKR): Combine racemization catalysts (e.g., palladium on carbon) with enzymatic resolution to achieve >90% enantiomeric excess (ee) .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodology:
- Mechanistic Studies: Perform Suzuki-Miyaura coupling with aryl boronic acids. Compare reaction rates and yields with non-brominated analogs to assess bromine’s electronic effects (σ = +0.23).
- Computational Modeling: Use density functional theory (DFT) to calculate Mulliken charges on the bromine atom, predicting its role as a leaving group or directing agent .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology:
- Data Triangulation: Validate biological assays (e.g., enzyme inhibition) across multiple labs. Use standardized protocols (IC determination) to minimize variability .
- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out structural misassignment .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
